molecular formula C16H9N4Na3O9S2 B075150 Tartrazine CAS No. 1342-47-8

Tartrazine

Cat. No. B075150
CAS RN: 1342-47-8
M. Wt: 534.4 g/mol
InChI Key: UJMBCXLDXJUMFB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Tartrazine, also known as FD&C Yellow No. 5, is a synthetic yellow azo dye that is commonly used in the food industry to enhance the color of various products. It is also used in the pharmaceutical and cosmetic industries. The chemical formula of tartrazine is C16H9N4Na3O9S2.

Scientific Research Applications

Toxicological and Health Implications

  • Toxicological Effects : Tartrazine, a synthetic azo dye, has been extensively studied for its adverse effects on health. Studies reveal significant alterations in biochemical markers and organ structure upon tartrazine exposure. In rats, it induced structural and functional aberrations, genotoxic effects, and caused significant changes in the liver and kidney functions, alongside DNA damage in leukocytes (Khayyat et al., 2017). Similarly, tartrazine-treated groups in another study exhibited degenerative changes in the cerebellum, submandibular glands, and kidneys (El-Sakhawy et al., 2019).

  • Neurobiochemical Effects : Tartrazine has been observed to have neurobiochemical effects on brain sub-regions in rats. A significant decrease in antioxidant enzyme activities and an increase in lipid peroxides were noted, indicating oxidative damage in the brain (Bhatt et al., 2018).

  • Reproductive Toxicology : Studies on Swiss Albino mice showed that excessive tartrazine consumption can adversely affect male reproductive function, specifically sperm count and morphology (Mehedi et al., 2009).

  • Hepatorenal and Cardiovascular Toxicity : Research indicates that tartrazine can induce hepatorenal and cardiovascular toxicity in Wistar rats. However, vitamin E coadministration showed protective effects against this toxicity (El -Hakama & Farrag, 2022).

  • Interaction with Serum Albumins : Tartrazine's interaction with serum albumins (human and bovine) has been studied, showing that it can bind to these proteins and cause conformational and microenvironmental changes, potentially affecting their physiological functions (Pan et al., 2011).

  • Adsorption Studies : The ability of hen feathers to remove Tartrazine from aqueous solutions has been explored, showing potential in water treatment processes (Mittal et al., 2007).

  • Learning and Memory Functions : Tartrazine's toxic effects on learning and memory functions in mice and rats, along with the mechanisms involved, such as oxidative stress biomarkers, have been investigated (Gao et al., 2011).

  • Review on Extraction and Analytical Methods : A review of various methods for the detection and extraction of tartrazine in foods highlights the importance of monitoring its presence for food safety and quality (Rovina et al., 2017).

  • Effect on the Gastric Mucosa of Rats : Prolonged use of tartrazine in Wistar rats showed significant changes in the gastric mucosa, raising concerns about its potential as a food carcinogen (Moutinho et al., 2007).

  • Re-evaluation and Safety Assessment : A scientific opinion re-evaluating the safety of tartrazine concludes that the present database does not give reason to revise the Acceptable Daily Intake (ADI) of 7.5 mg/kg bw/day (Aguilar et al., 2009).

properties

IUPAC Name

trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate
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InChI

InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3
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InChI Key

UJMBCXLDXJUMFB-UHFFFAOYSA-K
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Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
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Molecular Formula

C16H9N4Na3O9S2
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Related CAS

34175-08-1 (parent), 74920-66-4 (barium salt), 84681-80-1 (barium salt (2:3))
Record name Tartrazine
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Molecular Weight

534.4 g/mol
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Physical Description

C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992), Water or Solvent Wet Solid, Dry Powder; NKRA, Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline]
Record name C.I. PIGMENT YELLOW 100
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L), In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C, In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Soluble in concentrated sulfuric acid
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Record name TARTRAZINE
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Mechanism of Action

... Blocking studies showed that tartrazine contraction was inhibited by atropine alone but not by any other blocking agent tested, implying that tartrazine acts either directly or indirectly upon the muscarinic acetylcholine receptor associated with parasympathetic innervation., The ability of selected food colors to interact with isolated guinea-pig ileum was investigated using a gut bath system. Studies revealed that guinea-pig ileum was specifically sensitive to tartrazine. Intestinal contraction occurred dose-dependently down to a minimum effective dose of 10 uM. ...Studies investigating the biological activity of structural analogues of tartrazine revealed the ability to initiate intestinal contraction was associated with the presence of the carboxylic acid residue at the R1 position of the pyrazole ring. Blocking studies showed that tartrazine contraction was inhibited by atropine alone but not by any other blocking agent tested, implying that tartrazine acts either directly or indirectly upon the muscarinic acetylcholine receptor associated with parasympathetic innervation.
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Product Name

Tartrazine

Color/Form

Bright orange-yellow powder

CAS RN

12225-21-7, 1934-21-0
Record name C.I. PIGMENT YELLOW 100
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Record name Aluminium, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid complex
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Record name Trisodium 5-hydroxy-1-(4-sulphophenyl)-4-(4-sulphophenylazo)pyrazole-3-carboxylate
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Melting Point

greater than 572 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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